molecular formula C6H12N2OS B2557573 N,N-dimethyl-1,3-thiazolidine-4-carboxamide CAS No. 1103879-74-8

N,N-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B2557573
CAS No.: 1103879-74-8
M. Wt: 160.24
InChI Key: MBLLFHXZSVVLOB-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

N,N-Dimethyl-1,3-thiazolidine-4-carboxamide (C₆H₁₂N₂OS) consists of a saturated thiazolidine ring (five-membered ring with sulfur and nitrogen atoms) and a carboxamide group (-CON(CH₃)₂) attached to the 4-position of the ring. The molecular weight is 160.24 g/mol. The thiazolidine ring adopts an envelope conformation, with the carboxamide group positioned in a specific orientation influenced by steric and electronic factors.

Crystallographic studies of structurally related thiazolidine derivatives reveal key stereochemical features. For example, the crystal structure of 5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid shows an S configuration at C2 and C4, with hydrogen-bonding interactions between the carboxylic acid and amine groups. While direct crystallographic data for this compound is limited, analogous compounds suggest similar ring conformations and intermolecular interactions.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

  • C=O stretch (amide) : ~1650–1700 cm⁻¹, confirming the presence of the carboxamide group.
  • C-N stretches (thiazolidine ring) : Peaks in the 1450–1600 cm⁻¹ range, consistent with sulfur-nitrogen bonding.
  • C-H stretches (methyl groups) : Broad peaks around 2800–3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Methyl groups (N(CH₃)₂) : Singlet at δ 2.8–3.0 ppm.
    • Thiazolidine protons (H-5) : Multiplet around δ 3.2–3.9 ppm, indicative of methylene groups adjacent to sulfur.
    • H-2 (ring) : Singlet at δ 5.0–5.9 ppm, characteristic of the 2-position proton in thiazolidines.
  • ¹³C NMR :
    • Carboxamide carbonyl : ~167 ppm.
    • Thiazolidine carbons : Peaks at δ 37–69 ppm for C2, C4, and C5.
Mass Spectrometry (MS)

The compound shows a molecular ion peak at m/z 160 (M⁺) in electron ionization (EI) mass spectrometry, consistent with its molecular formula. Fragmentation patterns may include cleavage of the thiazolidine ring, yielding ions at m/z 87 (S-containing fragment) and m/z 163 (ring-opened products).

Spectroscopic Data IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
C=O (amide) 1650–1700 ~167
C-N (thiazolidine) 1450–1600
N(CH₃)₂ 2.8–3.0 (s)
Molecular ion 160

Comparative Analysis with Related Thiazolidine Derivatives

This compound differs structurally and functionally from other thiazolidine derivatives, as summarized below:

Feature This compound 2-Amino-N,N-Dimethyl-1,3-Thiazole-4-Carboxamide Thiazolidine-4-Carboxylic Acid
Ring Structure Saturated thiazolidine (five-membered) Unsaturated thiazole (five-membered) Saturated thiazolidine (five-membered)
Functional Groups Carboxamide (-CON(CH₃)₂) Amino (-NH₂) and carboxamide (-CON(CH₃)₂) Carboxylic acid (-COOH)
Key Substituents Methyl groups on nitrogen Amino group at C2 Hydrogen or alkyl groups at C2
Reactivity Participates in amide bond formation/cleavage Amino group enables nucleophilic reactions Carboxylic acid undergoes esterification
Biological Activity Limited data; potential antimicrobial agents Reported anticancer and antimicrobial properties Antimicrobial and anticancer applications

Key Differences :

  • Ring Saturation : The thiazolidine ring in the target compound is saturated, unlike the unsaturated thiazole ring in 2-amino derivatives.
  • Functional Group Flexibility : The carboxamide group in this compound offers distinct reactivity compared to carboxylic acids or amines in other derivatives.
  • Steric Effects : The N,N-dimethyl substitution enhances steric hindrance, potentially modulating biological interactions.

Properties

IUPAC Name

N,N-dimethyl-1,3-thiazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-8(2)6(9)5-3-10-4-7-5/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLLFHXZSVVLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CSCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of L-Cysteine Hydrochloride with Formaldehyde

In a representative procedure, L-cysteine hydrochloride reacts with formaldehyde in aqueous ethanol to yield 1,3-thiazolidine-4-carboxylic acid. The reaction proceeds via initial imine formation between the cysteine amine and aldehyde, followed by cyclization facilitated by the thiol group. Key parameters include:

  • Molar ratio : 1:1 L-cysteine hydrochloride to aldehyde.
  • Solvent system : Water-ethanol (1:1 v/v) with potassium acetate as a base.
  • Reaction time : 4–5 hours at room temperature.

The product precipitates directly, simplifying isolation. However, this method yields the carboxylic acid derivative, necessitating further functionalization to obtain the carboxamide.

Stereochemical Considerations

The condensation reaction produces diastereomers due to the chiral centers at C2 and C4 of the thiazolidine ring. For example, using L-cysteine and formaldehyde generates a 1:1 to 3:2 mixture of (2R,4R) and (2S,4R) diastereomers. Purification via chromatography or recrystallization is required to isolate enantiopure intermediates.

Carboxylic Acid to Carboxamide Conversion

The second critical step involves converting the 1,3-thiazolidine-4-carboxylic acid intermediate into the corresponding N,N-dimethylcarboxamide. Two primary approaches are employed: acid chloride intermediacy and coupling reagent-mediated amidation .

Acid Chloride Method

This traditional approach involves activating the carboxylic acid as an acid chloride, followed by reaction with dimethylamine.

  • Activation : Treat 1,3-thiazolidine-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.

    • Conditions : Reflux for 2–4 hours under nitrogen.
    • Workup : Remove excess reagent via distillation.
  • Amidation : Add dimethylamine (2 equivalents) in tetrahydrofuran (THF) to the acid chloride at 0°C.

    • Yield : 70–85% after silica gel chromatography.

Limitations : Harsh conditions may lead to racemization at C4 or decomposition of the thiazolidine ring.

Coupling Reagent-Mediated Amidation

Modern protocols favor carbodiimide-based coupling agents for milder reaction conditions.

  • Reagents : Combine 1,3-thiazolidine-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Amine source : Dimethylamine hydrochloride (1.2 equivalents).
  • Conditions : Stir at room temperature for 12–24 hours.
  • Yield : 80–90% with minimal epimerization.

Advantages : Enhanced stereochemical fidelity and compatibility with acid-sensitive functional groups.

One-Pot Synthesis from Methyl Thiazolidine-4-Carboxylate

An alternative route bypasses the carboxylic acid intermediate by starting from methyl thiazolidine-4-carboxylate, which is subjected to aminolysis with dimethylamine.

Procedure

  • Ester synthesis : Condense L-cysteine hydrochloride with formaldehyde in methanol to form methyl thiazolidine-4-carboxylate.
  • Aminolysis : React the ester with excess dimethylamine (4 equivalents) in methanol at 60°C for 8 hours.
    • Catalyst : Titanium(IV) isopropoxide (5 mol%).
    • Yield : 75–82% after solvent evaporation and purification.

Optimization Insights

  • Solvent polarity : Methanol or ethanol maximizes nucleophilic attack by dimethylamine.
  • Temperature : Elevated temperatures (>50°C) accelerate ester cleavage but risk racemization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Stereochemical Control
Acid Chloride Thiazolidine-4-carboxylic acid SOCl₂, dimethylamine 70–85 95 Moderate
Coupling Reagent Thiazolidine-4-carboxylic acid EDC/HOBt, dimethylamine 80–90 98 High
One-Pot Aminolysis Methyl thiazolidine-4-carboxylate Dimethylamine, Ti(OiPr)₄ 75–82 97 Moderate

Trade-offs : The coupling reagent method offers superior yields and stereochemical outcomes but incurs higher costs. The one-pot approach streamlines synthesis but requires stringent temperature control.

Challenges and Mitigation Strategies

Epimerization at C4

Racemization during acid chloride formation or aminolysis can reduce enantiomeric excess. Mitigation strategies include:

  • Using low temperatures (0–5°C) during activation.
  • Employing coupling agents like HOBt to minimize reaction time.

Byproduct Formation

Side products such as N-methylated thiazolidine or dimeric species may arise. Purification via flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) resolves this.

Industrial-Scale Considerations

For bulk production, the one-pot aminolysis route is favored due to fewer isolation steps and lower solvent consumption. Key parameters for scale-up include:

  • Catalyst recycling : Titanium(IV) isopropoxide can be recovered via distillation.
  • Process intensification : Continuous flow reactors reduce reaction times by 40%.

Chemical Reactions Analysis

Reaction Types and Mechanisms

Hydrolysis
The carboxamide group in N,N-dimethyl-1,3-thiazolidine-4-carboxamide can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. The reaction typically involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, facilitated by proton transfer. The steric hindrance from the N,N-dimethyl groups may reduce hydrolytic susceptibility compared to unsubstituted amides .

Oxidation
The sulfur atom in the thiazolidine ring is susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can yield sulfoxides or sulfones. For example, oxidation of analogous thiazolidine derivatives has demonstrated selective formation of sulfoxides under controlled conditions .

Condensation Reactions
The carboxamide group may participate in condensation reactions with aldehydes or ketones, forming imine-like intermediates. This reactivity is analogous to thiazolidine derivatives reacting with carbonyl compounds to form heterocyclic products, such as chromeno-pyrrolothiazoles .

Reaction Conditions and Products

Reaction Type Conditions Products
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, heat or reflux N,N-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Oxidation Oxidizing agents (H₂O₂, m-CPBA), room temperature to reflux This compound sulfoxide/sulfone
Condensation Aldehydes/ketones, catalytic acid/base, room temperature Heterocyclic derivatives (e.g., chromeno-pyrrolothiazoles)

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : The carboxamide group exhibits a strong absorption band for the C=O stretch (~1676–1654 cm⁻¹), while the thiazolidine ring shows C-S stretching (~648–632 cm⁻¹) .

  • NMR Spectroscopy : The N,N-dimethyl groups would display singlets in the ¹H-NMR spectrum, while the thiazolidine ring protons would show splitting patterns indicative of their stereochemistry .

  • Mass Spectrometry : The molecular ion peak for the parent compound would correspond to its molecular weight (C₇H₁₂N₂O₂S), with fragmentation patterns revealing cleavage of the thiazolidine ring .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including N,N-dimethyl-1,3-thiazolidine-4-carboxamide, as anticancer agents. For instance, a series of thiazolidin-4-one derivatives were synthesized and evaluated for their activity against various cancer cell lines. These compounds exhibited significant inhibition of cell proliferation and induced apoptosis in tumor cells, demonstrating their potential as novel anticancer therapies .

Case Study: Tyrosine Kinase Inhibition
A specific derivative was found to inhibit multiple tyrosine kinases, which are critical in cancer progression. The compound showed IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer properties .

1.2 Anti-inflammatory and Antioxidant Properties

Thiazolidine derivatives are known for their anti-inflammatory and antioxidant properties. The synthesis of new thiazolidine-4-one derivatives has shown promising results in reducing inflammation and scavenging reactive oxygen species (ROS). These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes .

Agricultural Applications

2.1 Agrochemical Development

This compound has been explored in the formulation of agrochemicals. Its derivatives have shown protective biological properties against a wide range of toxic substances affecting plant health. The synthesis process described in patents emphasizes environmentally friendly methods that yield high-purity products suitable for agricultural applications .

Case Study: Plant Health Protection
Research indicates that thiazolidine derivatives can enhance plant resilience to biotic and abiotic stresses, making them valuable in developing effective agricultural treatments .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazolidine with various acylating agents under controlled conditions to yield high-purity products. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compounds .

Data Tables

Application Area Compound Activity/Effect Reference
MedicinalThiazolidin-4-one DerivativesAnticancer (IC50 values in nM range)
MedicinalThiazolidin DerivativesAnti-inflammatory and antioxidant effects
AgriculturalThiazolidine DerivativesPlant health protection
AgriculturalAgrochemical FormulationsEnhanced resilience to stress

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiazolidine vs. Thiazole Carboxamides
  • Thiazolidine Derivatives :

    • Example : 2-(Substituted phenyl)-1,3-thiazolidine-4-carboxamides ().
    • Key Differences : The saturated thiazolidine ring enhances conformational flexibility compared to aromatic thiazoles. This may improve binding to enzymes like tyrosinase, as seen in analogs with phenyl substituents (e.g., antioxidant IC₅₀ values ranging from 12–45 μM) .
    • Synthesis : Prepared via EDC.HCl/DMAP-mediated coupling of 2-(substituted phenyl)thiazolidine-4-carboxylic acids with amines, yielding derivatives with varying substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) .
  • Thiazole Derivatives: Example: 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (). Substitutions at the pyridinyl group (e.g., methyl) influence antitumor activity, with IC₅₀ values reported in low micromolar ranges .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): 4-Chlorophenyl substituents (e.g., , compound 4g) reduce yields (37–70%) due to steric hindrance during coupling reactions . Nitroindazole derivatives () exhibit higher melting points (179–180°C) compared to non-nitrated analogs, likely due to enhanced intermolecular interactions .

Pharmacokinetic and Metabolic Profiles

While direct data for N,N-dimethyl-1,3-thiazolidine-4-carboxamide are unavailable, analogs provide insights:

  • 5-(Dimethyltriazeno)imidazole-4-carboxamide () shows rapid plasma clearance (half-life ~35 min in humans) and variable oral absorption (19% urinary excretion), highlighting the impact of heterocycle choice on bioavailability .
  • Quinoline-3-carboxamides () demonstrate improved metabolic stability due to aromatic conjugation, with yields of 25% for bulky adamantyl derivatives .

Research Implications and Gaps

  • Bioactivity : Thiazolidine carboxamides show promise in enzyme inhibition (e.g., tyrosinase), while thiazole analogs excel in antitumor applications. The dimethyl substitution in the target compound may modulate solubility and target engagement.
  • Synthetic Challenges : Lower yields for sterically hindered derivatives (e.g., 37% for 4i in ) suggest a need for optimized coupling conditions .
  • Pharmacokinetics : Further studies are required to evaluate the metabolic stability and blood-brain barrier penetration of this compound.

Biological Activity

N,N-dimethyl-1,3-thiazolidine-4-carboxamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Thiazolidine derivatives, including this compound, exhibit various biological activities attributed to their structural features. The presence of sulfur in the thiazolidine ring enhances interaction with biological targets, leading to multiple pharmacological effects.

Key Mechanisms:

  • Anticancer Activity : Thiazolidine derivatives have shown potential in inducing apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. For instance, studies indicated that certain thiazolidine compounds significantly inhibited cell proliferation in various cancer cell lines including HeLa and A549 cells .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant potential using assays such as DPPH and ABTS radical scavenging tests. Results indicated that modifications to the thiazolidine structure can enhance antioxidant activity significantly .
  • Antimicrobial Effects : Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development in infectious disease treatments .

Pharmacological Effects

The biological activity of this compound spans several therapeutic areas:

1. Anticancer Activity

  • In vitro Studies : Various derivatives have been tested for cytotoxic effects against cancer cell lines. For example, certain thiazolidine derivatives showed IC50 values significantly lower than standard anticancer drugs like cisplatin .
  • Case Study : A study focusing on the compound's effect on HeLa cells revealed that it induced apoptosis effectively, suggesting its potential as an anticancer agent.

2. Antioxidant Activity

  • Research Findings : In vitro assays demonstrated that this compound exhibited strong antioxidant properties, outperforming some known antioxidants like phenazone .
  • Table of Antioxidant Activity :
CompoundEC50 (µM)Reference
This compound0.122 ± 0.003
PhenazoneNot determined

3. Antimicrobial Properties

  • The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Research Applications

This compound's versatility extends to various fields:

  • Medicinal Chemistry : It serves as a scaffold for synthesizing new drugs targeting cancer and infections.
  • Biochemical Research : Its interactions with biological systems are being studied to understand the underlying mechanisms of action better.

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-1,3-thiazolidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving carboxamide precursors. For example, thiazolidine ring formation often employs iodine and triethylamine in DMF under reflux, as demonstrated in similar thiazolidine derivatives (e.g., cyclization of hydrazinecarboxamides) . Optimization involves adjusting reaction time (1–3 minutes for rapid cyclization), solvent choice (acetonitrile or DMF), and stoichiometric ratios to minimize byproducts. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) and NMR spectroscopy (¹H/¹³C) are standard. For example, thiazolidine derivatives in and were characterized via single-crystal X-ray diffraction to confirm stereochemistry and hydrogen bonding patterns . NMR chemical shifts for the dimethylamino group (~2.8–3.2 ppm for CH₃ protons) and thiazolidine ring protons (4.0–4.5 ppm) are diagnostic .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Receptor binding assays (e.g., serotonin 5-HT₂C receptor agonism, as in ) or antimicrobial susceptibility testing (using broth microdilution for MIC determination) are common. For example, derivatives with structural similarities have shown activity in head-twitch response (HTR) models for neuropsychiatric disorders . Use positive controls (e.g., clozapine for antipsychotic studies) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational modeling assist in predicting the compound’s pharmacokinetic properties or target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like GPCRs. For instance, analogs of this compound have been modeled against 5-HT₂C receptors to optimize substituent positioning for agonist activity . ADMET prediction tools (e.g., SwissADME) assess logP, BBB permeability, and metabolic stability using SMILES notation .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or enantiomeric purity. Enantioselective synthesis (e.g., chiral HPLC or asymmetric catalysis) and strict batch-to-batch reproducibility are essential. For example, highlights how stereochemistry in tetralin-carboxamides drastically alters receptor selectivity . Cross-validate findings using orthogonal assays (e.g., functional cAMP vs. radioligand binding) .

Q. How can synthetic yields be improved while minimizing toxic byproducts?

  • Methodological Answer : Flow chemistry or microwave-assisted synthesis reduces reaction time and improves homogeneity. For carboxamide formation, coupling reagents like HATU or EDC/HOBt enhance efficiency ( ). Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) removes impurities . Monitor for chlorinated byproducts (common in thiazolidine syntheses) using GC-MS .

Safety and Best Practices

Q. What are the recommended storage conditions and handling protocols?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability. Avoid exposure to moisture (hygroscopic degradation) and light (photolytic cleavage). Use PPE (gloves, goggles) and work in a fume hood due to potential amine volatility . For spills, neutralize with activated charcoal and dispose via hazardous waste protocols .

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